![molecular formula C15H13F2N3O B2619824 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,6-difluorobenzamide CAS No. 2195878-33-0](/img/structure/B2619824.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) attached to a cyclopropyl group (a three-membered carbon ring). The pyrimidine ring is also attached to a benzamide group (a benzene ring attached to a carboxamide group). The benzene ring is substituted with two fluorine atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group might increase its polarity and influence its solubility in water. The fluorine atoms might also influence its reactivity.Scientific Research Applications
Cancer Therapeutics
The pyridopyrimidine scaffold has been explored for its anti-cancer properties. Notably, palbociclib , a cyclin-dependent kinase (CDK) inhibitor, contains a pyridopyrimidine moiety. Palbociclib is used in the treatment of breast cancer and has shown promising results in clinical trials .
Inflammation and Autoimmune Diseases
Another interesting molecule is dilmapimod , which contains a pyridopyrimidine core. Dilmapimod exhibits potential activity against rheumatoid arthritis . Researchers are investigating its anti-inflammatory effects and its role in modulating immune responses .
Drug Design and Optimization
The pyridopyrimidine scaffold serves as a versatile platform for designing novel drugs. Researchers have synthesized derivatives with various substituents to improve druglikeness and pharmacokinetic properties. These efforts aim to enhance ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles .
Other Potential Applications
Beyond the mentioned fields, pyridopyrimidines continue to be studied for their potential in other therapeutic areas. These include neurological disorders, cardiovascular diseases, and infectious diseases. However, specific compounds related to N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide in these contexts require further investigation .
Future Directions
The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail. It might also be used as a starting point for the synthesis of a library of similar compounds for screening .
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-11-2-1-3-12(17)14(11)15(21)18-7-10-6-13(9-4-5-9)20-8-19-10/h1-3,6,8-9H,4-5,7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJSATVTGKJVKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,6-difluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.